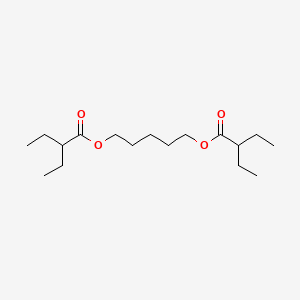
Pentane-1,5-diyl bis(2-ethylbutanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentane-1,5-diyl bis(2-ethylbutanoate) is a chemical compound with the molecular formula C14H26O4. It is known for its unique structure, which consists of a pentane backbone with two 2-ethylbutanoate groups attached at the 1 and 5 positions. This compound is used in various industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentane-1,5-diyl bis(2-ethylbutanoate) typically involves the esterification of pentane-1,5-diol with 2-ethylbutanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of pentane-1,5-diyl bis(2-ethylbutanoate) may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Pentane-1,5-diyl bis(2-ethylbutanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of pentane-1,5-diyl bis(2-ethylbutanoic acid).
Reduction: Formation of pentane-1,5-diyl bis(2-ethylbutanol).
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Pentane-1,5-diyl bis(2-ethylbutanoate) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in drug delivery systems due to its ester linkage.
Medicine: Explored for its potential as a prodrug, where the ester groups can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, such as plasticizers and lubricants.
Mécanisme D'action
The mechanism of action of pentane-1,5-diyl bis(2-ethylbutanoate) involves the hydrolysis of the ester bonds to release the corresponding alcohols and acids. This hydrolysis can be catalyzed by enzymes such as esterases in biological systems. The released products can then interact with various molecular targets and pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentane-1,5-diyl bis(2-methylbutanoate): Similar structure but with methyl groups instead of ethyl groups.
Hexane-1,6-diyl bis(2-ethylbutanoate): Similar ester groups but with a hexane backbone.
Pentane-1,5-diyl bis(2-propylbutanoate): Similar structure but with propyl groups instead of ethyl groups.
Uniqueness
Pentane-1,5-diyl bis(2-ethylbutanoate) is unique due to its specific ester groups and pentane backbone, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
6624-72-2 |
|---|---|
Formule moléculaire |
C17H32O4 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
5-(2-ethylbutanoyloxy)pentyl 2-ethylbutanoate |
InChI |
InChI=1S/C17H32O4/c1-5-14(6-2)16(18)20-12-10-9-11-13-21-17(19)15(7-3)8-4/h14-15H,5-13H2,1-4H3 |
Clé InChI |
SOXMMPCGTTZVHH-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(=O)OCCCCCOC(=O)C(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


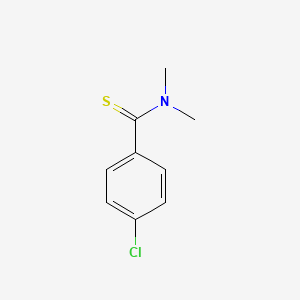
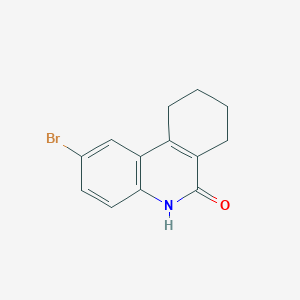
![4(3H)-Pyrimidinone,2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-nitroso-](/img/structure/B14006186.png)

![2,6-Di-tert-butyl-4,4,8-trimethoxydibenzo[b,d]furan-1(4H)-one](/img/structure/B14006202.png)
![(NZ)-N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14006205.png)
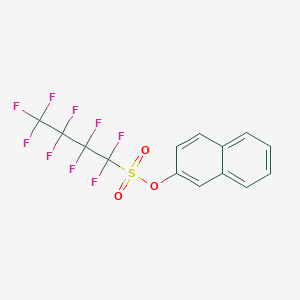

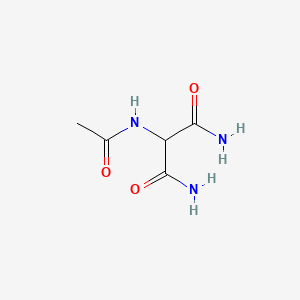
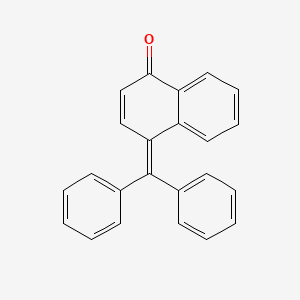


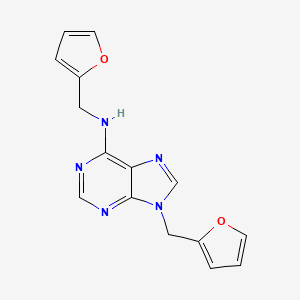
![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)
